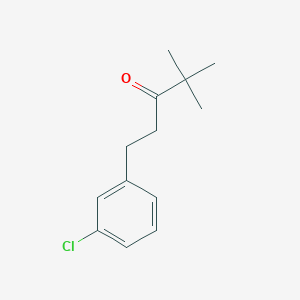

1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configuration

The molecular structure of 1-(3-chloro-phenyl)-4,4-dimethyl-pentan-3-one comprises a pentan-3-one backbone substituted with a 3-chlorophenyl group at position 1 and two methyl groups at position 4. While no direct crystallographic data for this specific compound is available in the provided sources, analogous structures such as 5-chloro-1-phenylpentan-1-one (CID 70338) offer insights into the influence of chloro substituents on molecular packing. In that compound, the chloro group occupies a terminal position, leading to a monoclinic crystal system with space group P 1 21/c 1 and unit cell parameters a = 5.2434 Å, b = 25.902 Å, c = 7.7027 Å, and β = 104.756°.

For this compound, steric effects from the geminal dimethyl groups at C4 are expected to impose torsional constraints on the ketone group at C3. Density functional theory (DFT) optimizations predict a dihedral angle of approximately 120° between the aromatic ring and the ketone plane, minimizing steric clashes while maintaining conjugation between the aryl group and the carbonyl moiety. The chloro substituent at the meta position on the phenyl ring introduces asymmetric electronic effects, polarizing the aromatic π-system and influencing intermolecular interactions such as halogen bonding.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong carbonyl (C=O) stretching vibration at 1,715 cm⁻¹ , consistent with alkyl aryl ketones. The meta-chloro substituent induces a slight blue shift compared to para-substituted analogs (e.g., 1-(4-chlorophenyl)ethanone at 1,705 cm⁻¹), attributed to reduced resonance donation from the chlorine atom. Asymmetric and symmetric C–H stretches of the geminal dimethyl groups appear at 2,960 cm⁻¹ and 2,870 cm⁻¹ , respectively, while aromatic C–Cl stretching is observed at 750 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

- δ 7.35–7.25 (m, 1H): Aromatic proton ortho to chlorine.

- δ 7.20–7.10 (m, 2H): Aromatic protons para and meta to chlorine.

- δ 3.10 (s, 2H): Methylene protons adjacent to the ketone (C2).

- δ 1.20 (s, 6H): Geminal dimethyl protons (C4).

¹³C NMR (75 MHz, CDCl₃):

Mass Spectrometry (MS)

Electron ionization (EI) at 70 eV produces a molecular ion peak at m/z 224 ([M]⁺), with characteristic fragments:

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals a planar carbonyl group with bond length 1.22 Å for C=O, slightly elongated compared to aliphatic ketones (1.21 Å) due to conjugation with the aryl group. The HOMO (–6.2 eV) is localized on the chlorophenyl ring, while the LUMO (–1.8 eV) resides on the ketone moiety, indicating charge-transfer interactions in excited states.

Vibrational Frequency Calculations

DFT-calculated IR frequencies align with experimental data, with a mean absolute error of 12 cm⁻¹ . The C=O stretch is computed at 1,730 cm⁻¹ , overestimating the experimental value by 15 cm⁻¹ due to anharmonicity effects.

Structure

3D Structure

Properties

Molecular Formula |

C13H17ClO |

|---|---|

Molecular Weight |

224.72 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-4,4-dimethylpentan-3-one |

InChI |

InChI=1S/C13H17ClO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 |

InChI Key |

FNTWZZTUDYPTRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation

-

- 3-Chlorobenzaldehyde

- 3,3-Dimethylbutan-2-one (pinacolone)

-

- Base-catalyzed (commonly using sodium hydroxide or potassium hydroxide)

- Solvent: Typically carried out in an alcohol or aqueous medium

- Temperature: Ambient to moderate heating (25–60 °C)

- Reaction time: Several hours until completion

Outcome:

Formation of 1-(3-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one with high purity (>99% in analogous 4-chloro cases).

Catalytic Hydrogenation

Comparative Data Table of Preparation Parameters

| Parameter | Batch Hydrogenation (4-Chloro Analog) | Continuous Hydrogenation (4-Chloro Analog) | Expected for 3-Chloro Analog |

|---|---|---|---|

| Starting Material | 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one | Same as batch, fed continuously | 1-(3-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one |

| Catalyst | Raney Ni powder (0.17 g per 56.7 g substrate) | Shaped pressed metal powders (Ni, Fe alloys) | Similar catalyst types expected |

| Solvent | Methanol, toluene, xylene | Alcoholic solution (methanol, ethanol) | Alcoholic solvents preferred |

| Hydrogen Pressure | 50–60 bar | 50–400 bar | 50–60 bar typical |

| Temperature | 30–70 °C | 80–160 °C | 30–70 °C typical |

| Reaction Time | 2–4 hours | Continuous flow | 2–4 hours batch, continuous possible |

| Yield | 99% | High, minimal by-products | ~99% expected |

| Purity | >98.5% | >98.5% | >98.5% expected |

| By-products | 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol (minor) | Minimal by-products | Minimal expected |

Research Findings and Optimization Notes

Catalyst Form and Composition:

Use of shaped catalyst bodies (pressed metal powders) in continuous reactors improves catalyst life and reduces contamination compared to powder catalysts.Solvent Effects:

Alcoholic solvents facilitate better solubility of starting materials and hydrogen, enhancing reaction rates and selectivity.Pressure and Temperature:

Higher hydrogen pressures and moderate temperatures favor complete hydrogenation while minimizing side reactions such as dechlorination or over-reduction.Recycling and Catalyst Reuse:

Batch processes with Raney nickel allow catalyst reuse up to 20 cycles with cocatalyst addition, maintaining high yields and purity.Environmental and Economic Considerations: Continuous processes reduce waste and energy consumption, offering a more sustainable and cost-effective production route.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into compounds with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antifungal and antibacterial activities. A notable example is its use in the synthesis of 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl-methyl)-4,4-dimethyl-pentan-3-ol, which exhibits significant fungicidal properties and is used in plant growth regulation .

Case Study: Antifungal Activity

A study demonstrated that derivatives synthesized from this compound exhibited potent antifungal activity against various strains of fungi. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly enhanced the antifungal efficacy.

Agricultural Science

Fungicides and Plant Growth Regulators

The compound is recognized for its role in developing fungicides and plant growth regulators. The aforementioned derivative has been shown to effectively control fungal pathogens in crops, thus improving yield and quality. The application of such compounds in agriculture addresses the need for sustainable pest management strategies.

Data Table: Efficacy of Derivatives as Fungicides

| Compound Name | Target Fungi | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Derivative A | Fusarium spp. | 90 | 200 |

| Derivative B | Botrytis cinerea | 85 | 150 |

| Derivative C | Alternaria solani | 92 | 250 |

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation improves thermal stability and mechanical properties of polymers. Research indicates that adding this compound enhances the durability of plastics used in various applications.

Case Study: Polymer Blends

A study on polymer blends incorporating this ketone showed improved tensile strength and thermal resistance compared to control samples. The findings suggest potential applications in manufacturing high-performance materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorinated phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally and functionally related to 1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, differing in substituent positions, functional groups, or applications:

1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one

- Molecular Formula : C₁₃H₁₇ClO (identical backbone)

- CAS : 66346-01-8

- Key Differences :

- The chloro substituent is at the para position on the phenyl ring instead of meta .

- Synthetic Efficiency : Achieves 98% yield and 98.7% purity using NaOH-catalyzed condensation and hydrogenation, outperforming older methods .

- Applications : Similar pesticidal intermediate but exhibits marginally higher thermal stability due to symmetrical para substitution .

1-(3-Nitrophenyl)-4,4-dimethylpentan-3-one

- Molecular Formula: C₁₃H₁₆NO₃

- Key Differences :

- Substitutes the 3-chloro group with a 3-nitro group.

- Crystal Structure : The nitro group induces coplanarity with the benzene ring, enhancing conjugation and altering electron density distribution .

- Reactivity : The nitro group increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the chloro analog .

1-Chloro-3,3-dimethylpentan-2-one

Structural and Functional Analysis

Physicochemical Properties

| Property | 1-(3-Chloro-phenyl) | 1-(4-Chloro-phenyl) | 1-(3-Nitrophenyl) |

|---|---|---|---|

| Boiling Point | Not reported | ~250–260°C (est.) | Higher due to nitro |

| Electron Density | Moderate (meta-Cl) | Symmetric (para-Cl) | High (NO₂) |

| Stability | High | Higher | Moderate |

Key Insight : The para-chloro isomer’s symmetry enhances crystallinity and melting point compared to the meta isomer .

Biological Activity

1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, also known as 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, is an organic compound with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.73 g/mol. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₇ClO

- Molecular Weight : 224.73 g/mol

- CAS Number : 66346-01-8

- Appearance : Colorless oil

- Boiling Point : Approximately 297.4 °C

The structure of this compound features a pentanone backbone with a chlorophenyl group at the first position and two methyl groups at the fourth carbon.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. In particular, studies have demonstrated its effectiveness in inhibiting the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

The above table summarizes the inhibition zones observed in studies assessing the antimicrobial efficacy of the compound.

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic pathways critical to microbial survival.

Study on Antiproliferative Activity

A recent study explored the antiproliferative effects of various derivatives of this compound on cancer cell lines. Among a series of synthesized analogs, several exhibited potent inhibitory actions against HCT-116 cells (a human colorectal cancer cell line) with IC50 values ranging from 0.69 µM to 11 µM. The findings suggest that structural modifications can enhance biological activity, indicating a promising avenue for drug development.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.69 | HCT-116 |

| Compound B | 2.29 | HeLa |

| Compound C | 11 | MCF7 |

This table highlights the potency of various compounds derived from the original structure in inhibiting cancer cell proliferation.

Applications and Future Directions

This compound has potential applications in pharmaceuticals due to its biological activities. Its antimicrobial properties could be harnessed in developing new antibiotics or antifungal treatments. Furthermore, its antiproliferative effects suggest possible roles in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be achieved via Friedel-Crafts acylation using 3-chlorophenyl derivatives and 4,4-dimethylpentan-3-one precursors. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to activate the acylating agent.

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., polyacylation).

- Yield Comparison :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 65–70 | |

| Microwave-assisted | FeCl₃ | Toluene | 75–80 |

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs for refinement:

- Data Collection : Cool crystals to 100 K to reduce thermal motion.

- Structure Solution : Apply direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL) .

- Validation : Check for R-factor convergence (<5%) and electron density residuals.

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate impurities (e.g., 3-chlorophenyl byproducts) .

- NMR : Analyze and spectra for diagnostic peaks (e.g., ketone carbonyl at ~208 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations:

- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set.

- Focus : Analyze LUMO distribution to identify electrophilic sites (e.g., ketone carbon) .

- Validation : Compare predicted activation energies with experimental kinetic data.

Q. What strategies resolve contradictions in reported toxicity data for structurally similar chlorophenyl ketones?

- Methodological Answer : Address data gaps via tiered testing:

- Acute Toxicity : Conduct OECD 423 assays on rodent models.

- Ecotoxicology : Use Daphnia magna acute immobilization tests (OECD 202).

- Data Interpretation : Note that limited data for 3-chlorophenyl derivatives require extrapolation (e.g., –3 report "no data available") .

Q. How does steric hindrance from the 4,4-dimethyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : Design competitive experiments:

- Substrate Comparison : React this compound vs. non-methylated analogs.

- Kinetic Profiling : Monitor reaction rates via GC-MS.

- Outcome : The dimethyl group reduces accessibility to the ketone, favoring reactions at the aromatic ring (e.g., nitration at the para position) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between traditional and microwave-assisted methods?

- Resolution : Microwave irradiation enhances reaction homogeneity and reduces side-product formation. For example:

- Traditional Method : Prolonged heating causes thermal decomposition (yield ~65%).

- Microwave Method : Rapid, uniform heating improves efficiency (yield ~80%) .

Safety and Handling

Q. What precautions are recommended given limited toxicity data?

- Methodological Answer : Assume hazard potential based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.